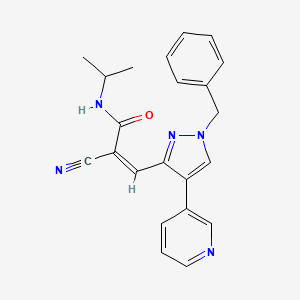

6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as MNPD and belongs to the class of pyridine derivatives. MNPD has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive Protecting Groups — A Review

This study reviews the utilization of photosensitive protecting groups, including 2-nitrobenzyl and others, in synthetic chemistry. The application of such groups is promising for future developments, although it's still at a developmental stage (Amit, Zehavi, & Patchornik, 1974).

Oxazine and Benzoxazine Compounds

1,2-Oxazines, 1,2-benzoxazines and related compounds

This chapter discusses the synthesis and importance of 1,2-oxazines and 1,2-benzoxazines, derived from cyclization processes involving nitroso compounds. These compounds are significant in chemistry for their use as chiral synthons and in various reactions (Sainsbury, 1991).

Antioxidant Activity Analysis

Analytical Methods Used in Determining Antioxidant Activity A Review

This paper presents critical insights into tests used for determining antioxidant activity, highlighting various chemical and electrochemical methods. It suggests these assays are crucial for analyzing the antioxidant capacity of complex samples, including potential applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution of the nitro-group

This research outlines the reaction mechanisms involving nucleophilic aromatic substitution of the nitro-group. It reviews recent literature and suggests that such reactions can proceed through an addition-elimination mechanism, offering insights into synthetic applications involving nitro groups (Pietra & Vitali, 1972).

Advanced Oxidation Processes

A review on the degradation of acetaminophen by advanced oxidation process

This study reviews the degradation of acetaminophen, a process relevant for environmental science and water treatment. It discusses kinetics, mechanisms, and by-products of degradation by advanced oxidation processes (AOPs), highlighting the potential for these processes to address recalcitrant compounds in the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Photochromism of Ortho-nitrobenzylpyridines

Photochromism of ortho-nitrobenzylpyridines A brief overview

This review details the reaction mechanism of photochromic ortho-nitrobenzylpyridines, highlighting their potential applications in photon-based electronics due to their photochromic activity in the solid state and polystability (Naumov, 2006).

properties

IUPAC Name |

6-(4-methoxyphenyl)-1-[(4-nitrophenyl)methyl]-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c1-27-18-9-4-15(5-10-18)19-11-6-16(12-21)20(24)22(19)13-14-2-7-17(8-3-14)23(25)26/h2-11H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRERSTOCJGZYKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine](/img/structure/B2391590.png)

![6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391592.png)

![1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2391595.png)

![4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B2391604.png)

![2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391605.png)

![4-[(E)-(3-fluorophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2391607.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391608.png)

![N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate](/img/structure/B2391609.png)